molecular formula C22H25NO2S B1666935 Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- CAS No. 518980-66-0

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-

Cat. No.: B1666935
CAS No.: 518980-66-0
M. Wt: 367.5 g/mol
InChI Key: ANZVBVKYXOGOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BF-1 is a novel selective antagonist of the 5-HT2 receptor, primarily used in the study of migraines. It acts by blocking neurogenic dural plasma protein extravasation induced by compounds such as m-chlorophenylpiperazine (mCPP) or BW723C86 .

Preparation Methods

BF-1 can be synthesized through structural modification of the chemical scaffold of methixene, a compound with high affinity for 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, adrenaline α1A, and muscarinic M2 receptors . The specific synthetic routes and reaction conditions for BF-1 are not widely detailed in public literature, but it involves typical organic synthesis techniques used for creating selective receptor antagonists.

Chemical Reactions Analysis

BF-1 undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction: These reactions are less common for BF-1 due to its stable aromatic structure.

    Hydrolysis: Under acidic or basic conditions, BF-1 can undergo hydrolysis, leading to the breakdown of its ester or amide bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives of BF-1.

Scientific Research Applications

BF-1 has several scientific research applications, including:

Mechanism of Action

BF-1 exerts its effects by selectively antagonizing the 5-HT2 receptor. This receptor is involved in various neurological processes, including the regulation of mood, anxiety, and migraine pathophysiology. By blocking the receptor, BF-1 prevents the binding of endogenous ligands, thereby inhibiting downstream signaling pathways that lead to neurogenic inflammation and pain .

Comparison with Similar Compounds

BF-1 is unique due to its high selectivity for the 5-HT2 receptor, which reduces the likelihood of side effects associated with non-selective antagonists. Similar compounds include:

BF-1’s selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from these broader-acting compounds.

Properties

CAS No.

518980-66-0

Molecular Formula

C22H25NO2S

Molecular Weight

367.5 g/mol

IUPAC Name

4-(6-ethoxy-1-methoxythioxanthen-9-ylidene)-1-methylpiperidine

InChI

InChI=1S/C22H25NO2S/c1-4-25-16-8-9-17-20(14-16)26-19-7-5-6-18(24-3)22(19)21(17)15-10-12-23(2)13-11-15/h5-9,14H,4,10-13H2,1-3H3

InChI Key

ANZVBVKYXOGOQC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BF-1;  BF 1;  BF1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-
Reactant of Route 2
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-
Reactant of Route 3
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-
Reactant of Route 4
Reactant of Route 4
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-
Reactant of Route 5
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-
Reactant of Route 6
Reactant of Route 6
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.